Fasciculatin
Overview
Description
Fasciculatin is a natural product found in Ircinia variabilis and Ircinia felix with data available.
Mechanism of Action
Target of Action
The primary target of Fasciculatin is the acetylcholinesterase in the muscles and their neuromuscular junctions . Acetylcholinesterase is an enzyme that plays a crucial role in muscle contraction by breaking down the neurotransmitter acetylcholine, which is released at the neuromuscular junctions to transmit signals from nerve cells to muscle cells .
Mode of Action
this compound acts by attaching to molecules of the acetylcholinesterase in the muscles and their neuromuscular junctions, thereby interfering with their necessary neuromodulatory inhibition . This interference disrupts the normal functioning of the neuromuscular junctions, leading to intense fasciculation in muscle fascicles of susceptible organisms . Fasciculation, or muscle twitch, is a spontaneous, involuntary muscle contraction and relaxation .
Biochemical Pathways
The action of this compound affects the acetylcholine signaling pathway. Under normal conditions, acetylcholine is released at the neuromuscular junction, where it binds to receptors on the muscle cells, triggering muscle contraction. The acetylcholinesterase then breaks down the acetylcholine to stop the signal. This compound inhibits the action of acetylcholinesterase, leading to a continuous stimulation of the muscle cells .
Pharmacokinetics
The bioavailability of this compound would depend on various factors, including the route of administration and the individual’s physiological condition .
Result of Action
The molecular effect of this compound is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine at the neuromuscular junctions . This results in continuous muscle stimulation, causing intense fasciculation and potentially leading to muscle paralysis . On a cellular level, this compound causes changes in the normal functioning of the neuromuscular junctions, disrupting the communication between nerve cells and muscle cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, physiological fasciations can be caused by natural environmental factors or artificial treatments including exogenously applied growth regulators . .
Properties
IUPAC Name |
(5E)-5-[(2S,6S,7E,9E)-13-(furan-3-yl)-2,6,10-trimethyltrideca-7,9-dienylidene]-4-hydroxy-3-methylfuran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O4/c1-18(8-5-9-19(2)11-7-13-22-14-15-28-17-22)10-6-12-20(3)16-23-24(26)21(4)25(27)29-23/h5,8-9,14-18,20,26H,6-7,10-13H2,1-4H3/b8-5+,19-9+,23-16+/t18-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFNRHCNBWUYAM-JUXMFKGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(C)CCCC(C)C=CC=C(C)CCCC2=COC=C2)OC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C\[C@@H](C)CCC[C@H](C)/C=C/C=C(\C)/CCCC2=COC=C2)/OC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37905-12-7 | |
Record name | Fasciculatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of Fasciculatin?
A: this compound is primarily isolated from marine sponges belonging to the genus Ircinia. Specifically, it has been found in Ircinia variabilis collected from the Atlantic Coast of Morocco [] and the Thyrrenean Sea [], as well as in Ircinia fasciculata [].
Q2: What is the molecular structure of this compound?
A: this compound is a linear furanosesterpene, characterized by a 25-carbon backbone with a furan ring and a tetronic acid moiety at opposite ends. While specific spectroscopic data might vary slightly between studies, its structure is well-defined and distinguishes it from similar compounds like Palinurin and Variabilin [, ]. Interestingly, a structurally related compound, Konakhin, was isolated from a sponge off the coast of Senegal and differs from this compound by the replacement of the carbonyl carbon in the tetronic acid moiety with chlorine [].
Q3: Are there any known ecological roles of this compound?
A: While not directly addressed in the provided research, the presence of this compound in the defensive secretions of the nudibranch Discodoris indecora, which preys on Ircinia variabilis, suggests a potential ecological role in predator defense []. This observation implies a fascinating relationship between the sponge, its chemical defense mechanisms, and the nudibranch that appears to utilize these compounds for its own protection.
Q4: Has the structure-activity relationship (SAR) of this compound been investigated?
A: While the provided abstracts don't delve into specific SAR studies for this compound, the discovery of Konakhin [], a structurally similar compound with a chlorine atom replacing a specific carbon, offers a starting point. Comparing the biological activity of Konakhin and this compound could provide valuable insights into the importance of the tetronic acid moiety for its activity. Further research exploring modifications to the furan ring or the linear carbon chain could provide a comprehensive understanding of this compound's SAR.
Q5: What analytical techniques are used to characterize and study this compound?
A: Although specific methods are not detailed in the abstracts, the research relies heavily on spectroscopic techniques for structural elucidation, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR experiments []. Furthermore, isolation and purification likely involve techniques like chromatography (e.g., High-Performance Liquid Chromatography) to separate this compound from other compounds present in the sponge extracts.
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